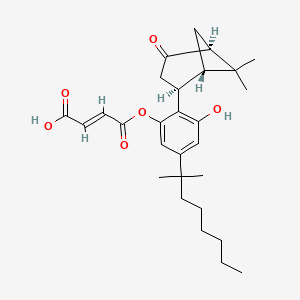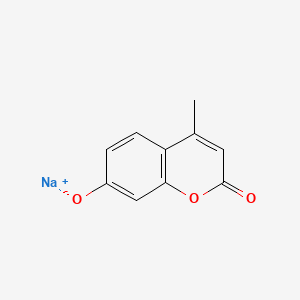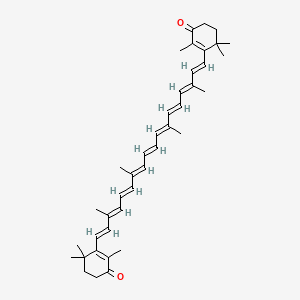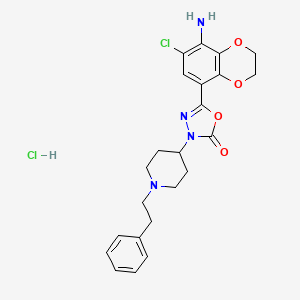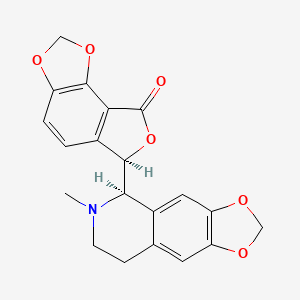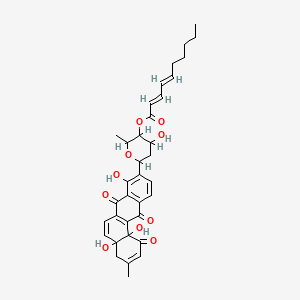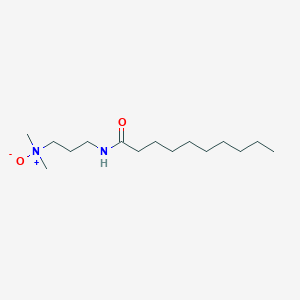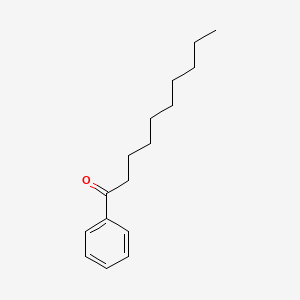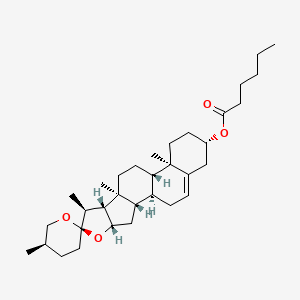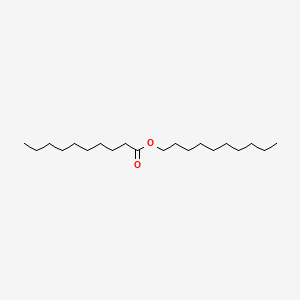
卡贝诺克斯隆
描述
Carbenoxolone (CBX) is a glycyrrhetinic acid derivative with a steroid-like structure, similar to substances found in the root of the licorice plant . It is used for the treatment of peptic, esophageal, and oral ulceration and inflammation .
Synthesis Analysis
Carbenoxolone is a semi-synthetic compound derived from glycyrrhizic acid (GZA), found in the root of licorice (Glycyrrhiza glabra) . Viral protein synthesis occurs in the presence of carbenoxolone but infectious virion formation is minimal, indicating that carbenoxolone blocks viral morphogenesis .Molecular Structure Analysis
Carbenoxolone has a complex molecular structure. Its IUPAC name is (3β)-3-[(3-carboxypropanoyl)oxy]-11-oxoolean-12-en-30-oic acid . The molecular formula is C34H50O7 and the molar mass is 570.767 g·mol−1 .Chemical Reactions Analysis
Carbenoxolone has been shown to hinder the replication of Vaccinia virus in a gap junction-independent manner in a human keratinocyte cell line . It also reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) .Physical And Chemical Properties Analysis
Carbenoxolone is a small molecule with a chemical formula of C34H50O7 . It has a molar mass of 570.7566 .科学研究应用
神经保护和抗癫痫应用
卡贝诺克斯隆已被研究用于其神经保护作用和作为抗癫痫剂的潜力。 它是一种间隙连接阻断剂,可以影响癫痫发作特征的神经元活动同步性 。 研究表明,通过调节间隙连接,卡贝诺克斯隆可能有助于调节星形胶质细胞中的钾水平,从而影响体外和体内癫痫活动的形成 。 这对开发新的抗癫痫疗法具有重大意义。
材料科学:电沉积和腐蚀防护
在材料科学中,卡贝诺克斯隆用作碳、聚四氟乙烯 (PTFE) 及其复合材料等材料电沉积的多功能载体 。 它的两亲结构使其能够吸附在材料上,使其能够充电和分散。 此外,卡贝诺克斯隆表现出成膜特性,这有利于形成防腐涂层 。
抗炎治疗
卡贝诺克斯隆已被用于其抗炎特性。 它有效治疗消化性溃疡、食管炎和口腔溃疡和炎症 。 此外,研究表明,它可以通过小鼠中的 NF-κB/NLRP3 途径改善过敏性气道炎症,表明它在哮喘治疗中的潜在应用 。
癌症研究:减少肺转移
包封的卡贝诺克斯隆已被证明可以减少小鼠的肺转移。 它对高迁移率族蛋白 1 (HMGB1) 的拮抗作用及其通过聚乳酸-羟基乙酸共聚物 (PLGA) 缓释系统进行肺部递送的能力使其成为抗癌治疗的有希望的候选药物,特别是在减少肺转移负担方面 。
薄膜沉积中的生物表面活性剂
卡贝诺克斯隆作为生物表面活性剂的作用已在薄膜沉积中得到探索。 它的特性使各种材料能够进行电泳沉积 (EPD),并且它已被用于制造具有特定微观结构和孔隙率的薄膜,这些薄膜在表面工程策略中很重要 。
癫痫研究:机制和治疗
该化合物对癫痫的影响已得到广泛研究,研究重点是其与连接蛋白和高频振荡相关的机制。 卡贝诺克斯隆的抗惊厥作用与其干扰连接蛋白(尤其是 CX43)表达的能力有关,连接蛋白可能调节病理性高频振荡的能量并影响癫痫发作的形成 。
作用机制
Target of Action
Carbenoxolone primarily targets two enzymes: 3-alpha- (or 20-beta)-hydroxysteroid dehydrogenase in Streptomyces exfoliatus and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in the metabolism of steroids, which are involved in a variety of physiological processes, including inflammation and immune response.
Mode of Action
Carbenoxolone acts by inhibiting its target enzymes. Specifically, it reversibly inhibits the conversion of inactive cortisone to cortisol by blocking 11β-hydroxysteroid dehydrogenase (11β-HSD) . This inhibition disrupts the normal balance of corticosteroids in the body, leading to various effects.
Biochemical Pathways
Carbenoxolone affects several biochemical pathways. It has been found to reduce the expression of COX-2 , iNOS , and NF-κB , which are involved in inflammation and immune response . Additionally, it has been shown to induce heat shock proteins (HSPs), which help protect cells from stress .
Pharmacokinetics
It is known that the drug is orally active . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Carbenoxolone has several molecular and cellular effects. It has been found to decrease cell growth and viability in a time- and dose-dependent manner . It also reduces oxidative stress and shows anti-inflammatory effects in vivo . In the context of epilepsy, it has been shown to affect the formation of epileptic activity in astrocytes in vitro and epileptic seizure onset .
Action Environment
The action of Carbenoxolone can be influenced by environmental factors. For example, in the context of epilepsy, the astrocytic syncytium formed by gap junction-associated astrocytes, which is responsible for the regulation of potassium, affects the formation of epileptic activity in astrocytes in vitro and epileptic seizure onset . This suggests that the cellular environment can significantly influence the action, efficacy, and stability of Carbenoxolone.
安全和危害
未来方向
Carbenoxolone has been identified as a potential inhibitor of FOXO3, a transcription factor associated with various tumor entities . It has also been found to reduce lung metastases in mice . These findings suggest that Carbenoxolone could be a promising candidate for the treatment of therapy-resistant high-stage neuroblastoma and other “FOXO-resistant” cancers .
属性
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHEBDUNPOCJG-WBXJDKIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7421-40-1 (di-hydrochloride salt) | |
| Record name | Carbenoxolone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022733 | |
| Record name | Carbenoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5697-56-3 | |
| Record name | Carbenoxolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5697-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbenoxolone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbenoxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02329 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olean-12-en-29-oic acid, 3-(3-carboxy-1-oxopropoxy)-11-oxo-, (3.beta.,20.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbenoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbenoxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBENOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM6384NG73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Carbenoxolone’s primary mechanism of action?
A: Carbenoxolone is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). [, , ] This enzyme complex interconverts cortisol and cortisone. [] By inhibiting 11β-HSD, carbenoxolone can alter glucocorticoid activity within cells. [, ]
Q2: How does carbenoxolone impact glucocorticoid activity?
A: Carbenoxolone inhibits both 11β-dehydrogenase and 11-oxoreductase, enzymes within the 11β-HSD complex. [] This dual inhibition distinguishes it from licorice, which primarily inhibits 11β-dehydrogenase. [] Carbenoxolone’s impact on glucocorticoid activity can vary depending on the tissue. In the kidney, it prevents cortisol from activating mineralocorticoid receptors. [, ] In the liver, it reduces intrahepatic cortisol concentrations, enhancing insulin sensitivity. []
Q3: Beyond 11β-HSD inhibition, does carbenoxolone interact with other targets?
A: Yes. Carbenoxolone has been shown to block gap junctions, specialized channels facilitating intercellular communication. [, , , , ] This blockage can influence various cellular processes, including neuronal signaling. [, , , ]
Q4: How does carbenoxolone affect gap junctions in the nervous system?
A: Research suggests that carbenoxolone blocks gap junctional intercellular communication, potentially influencing neuronal synchrony. [] Studies in rat models have demonstrated its anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. [] These findings suggest a potential role for gap junctions in epilepsy. [, , , ]
Q5: What is the molecular formula and weight of carbenoxolone?
A5: Carbenoxolone has the molecular formula C34H48O7 and a molecular weight of 572.7 g/mol.
Q6: Has carbenoxolone shown potential for material applications?
A: Research suggests carbenoxolone’s potential as a versatile biosurfactant in electrophoretic deposition (EPD) for creating films of various materials, including carbon materials, polytetrafluoroethylene (PTFE), and their composites. [] Its amphiphilic structure allows it to adsorb onto materials, enabling their charging and dispersion during EPD. []
A6: While carbenoxolone exhibits diverse biological activities, it is not typically recognized for possessing catalytic properties or being employed as a catalyst in chemical reactions.
A6: Currently, there's limited publicly available research exploring the application of computational chemistry and modeling techniques specifically to carbenoxolone.
A6: Further research is needed to establish a comprehensive understanding of the structure-activity relationship of carbenoxolone and its analogs.
A6: While carbenoxolone is available in various formulations, including tablets and capsules, specific details about its stability under various conditions and formulation strategies employed to enhance its stability, solubility, or bioavailability are not extensively documented in the provided research.
A6: Information about specific SHE (Safety, Health, and Environment) regulations pertaining to carbenoxolone is not explicitly covered in the provided research articles.
Q7: What is known about the absorption and distribution of carbenoxolone?
A: Carbenoxolone is readily absorbed after oral administration, achieving high plasma concentrations. [, ] It exhibits extensive binding to plasma proteins, which can influence its distribution and elimination. [, , ]
Q8: How is carbenoxolone metabolized and excreted?
A: Studies indicate that carbenoxolone is primarily excreted through the bile, with a smaller percentage eliminated in urine. [] In rats, a significant portion undergoes hydrolysis to enoxolone by stomach microflora. []
Q9: Does age affect carbenoxolone pharmacokinetics?
A: Research suggests age-related changes in carbenoxolone's plasma clearance and protein binding. [] Elderly individuals exhibit slower plasma clearance and reduced protein binding, potentially leading to higher levels of unbound, active drug. [] These age-related pharmacokinetic differences might contribute to an increased risk of adverse effects in older populations. []
Q10: What about its potential for other therapeutic applications?
A: Beyond its use in gastric ulcer treatment, research exploring carbenoxolone's therapeutic potential for conditions like cancer-induced bone pain [], epilepsy [, , , ], and even as a potential target for metabolic diseases like type 2 diabetes [, ] is ongoing.
A10: The provided research does not delve into specific resistance mechanisms or cross-resistance patterns associated with carbenoxolone.
A: While carbenoxolone has a history of use in ulcer treatment, it’s essential to acknowledge potential adverse effects. Research indicates it can lead to side effects such as fluid retention (edema), potassium loss (hypokalemia), and increased blood pressure, particularly in elderly individuals. [, , ]
A10: Specific strategies for targeted delivery of carbenoxolone to specific tissues or cells are not extensively discussed within the provided research.
A10: The research provided doesn't extensively explore the use of biomarkers for predicting carbenoxolone efficacy, monitoring treatment response, or identifying potential adverse effects.
Q11: What analytical methods are used to measure carbenoxolone concentrations?
A: Researchers have employed various techniques to analyze carbenoxolone, including spectrophotometry, [] gas chromatography, [] radioimmunoassay, [] and ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). [] The choice of method depends on factors like the sample type (e.g., blood, brain tissue) and the desired sensitivity. []
A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address its environmental impact or degradation pathways.
A11: Detailed studies on carbenoxolone's dissolution rate and solubility in various media are not provided in the research articles.
A11: While the research employs analytical methods for carbenoxolone quantification, specific details regarding method validation parameters like accuracy, precision, and specificity are not extensively elaborated upon.
A11: The provided research primarily focuses on carbenoxolone's pharmacological properties and doesn't delve into the specifics of quality control and assurance measures during its development, manufacturing, or distribution.
A11: Information concerning carbenoxolone's potential to elicit an immune response or strategies to mitigate immunogenicity is not extensively discussed in the research.
A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address its potential interactions with drug transporters.
A11: Information regarding carbenoxolone's potential to induce or inhibit drug-metabolizing enzymes and strategies to manage these interactions is not extensively covered in the research.
A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address its biocompatibility or biodegradability aspects.
A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively discuss alternative compounds or substitutes.
A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively address strategies for its recycling or waste management.
A11: The research primarily focuses on carbenoxolone's pharmacological properties and doesn't extensively discuss research infrastructure or resources related to the compound.
A: While the research highlights carbenoxolone's use as an ulcer-healing drug, [, , ] a comprehensive historical overview of its development and key research milestones is not provided.
A: The research showcases carbenoxolone's multidisciplinary nature, with studies spanning pharmacology, physiology, and cell biology. Its applications range from investigating fundamental cellular processes to exploring its potential in diverse therapeutic areas. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



